BDP TMR carboxylic acid

Description

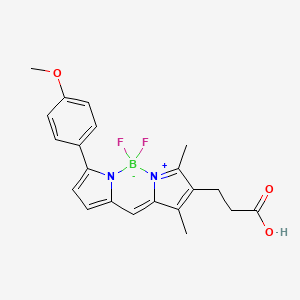

Structure

2D Structure

Properties

IUPAC Name |

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BF2N2O3/c1-13-18(9-11-21(27)28)14(2)25-20(13)12-16-6-10-19(26(16)22(25,23)24)15-4-7-17(29-3)8-5-15/h4-8,10,12H,9,11H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXZTGCQHQKUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)O)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BF2N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Spectroscopic Signature of BDP TMR Carboxylic Acid: A Technical Guide

For Immediate Release

Palo Alto, CA – In a comprehensive overview for researchers, scientists, and professionals in drug development, this technical guide delves into the core spectral properties of BDP TMR carboxylic acid, a fluorescent dye increasingly utilized in biological imaging and high-throughput screening. This document provides a detailed summary of its spectral characteristics, outlines experimental protocols for their determination, and presents visual representations of the underlying photophysical processes.

This compound, a borondipyrromethene (BODIPY) dye, is recognized for its bright, photostable fluorescence.[1] Its spectral properties are similar to tetramethylrhodamine (B1193902) (TAMRA), making it a suitable alternative in various fluorescence-based applications.[2] A key advantage of BDP TMR is its high fluorescence quantum yield, which approaches unity, and a relatively long excited-state lifetime, rendering it particularly effective for fluorescence polarization assays.[2]

Quantitative Spectral Properties

The spectral characteristics of this compound are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results from fluorescence-based assays.

| Spectral Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs_) | ~542 - 545 nm[1][3] | Methanol or similar organic solvents |

| Emission Maximum (λ_em_) | ~570 - 574 nm[1][3] | Methanol or similar organic solvents |

| Molar Extinction Coefficient (ε) | ~55,000 L⋅mol⁻¹⋅cm⁻¹ (for NHS ester) | Not specified |

| Fluorescence Quantum Yield (Φ_F_) | 0.95[3] | Not specified |

| Fluorescence Lifetime (τ_F_) | Qualitatively long | Not specified |

| Molecular Formula | C₂₁H₂₁BF₂N₂O₃[1][3] | - |

| Molecular Weight | 398.22 g/mol [1] | - |

| Solubility | Good in alcohols, DMSO, and DMF[3] | - |

Experimental Protocols

The determination of the spectral properties of fluorescent dyes like this compound involves a series of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette in cm, and c is the molar concentration of the compound.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol, DMSO, or DMF) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

UV-Vis Spectroscopy:

-

Use a calibrated spectrophotometer.

-

Record the absorbance spectrum of the solvent to use as a blank.

-

Measure the absorbance of each dilution at the absorption maximum (λ_abs_).

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε) in L⋅mol⁻¹⋅cm⁻¹.

-

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F_) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

-

Selection of a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound (e.g., Rhodamine 6G in ethanol, Φ_F_ = 0.95).

-

Preparation of Solutions: Prepare dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometry:

-

Use a calibrated spectrofluorometer.

-

Record the absorption spectra of all solutions.

-

Excite both the sample and standard solutions at the same wavelength.

-

Record the fluorescence emission spectra over the entire emission range for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_F(sample)_ = Φ_F(standard)_ * (I_sample_ / I_standard_) * (A_standard_ / A_sample_) * (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ_F_) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.

Methodology:

-

Instrumentation: Utilize a TCSPC instrument equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength close to the absorption maximum of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and self-quenching.

-

Data Acquisition:

-

Excite the sample with the pulsed laser.

-

Detect the emitted single photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

The TCSPC electronics measure the time difference between the laser pulse and the arrival of the emitted photon.

-

-

Data Analysis:

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.

-

This decay curve is then fitted to an exponential decay model to extract the fluorescence lifetime (τ_F_). For complex systems, a multi-exponential decay model may be necessary.

-

Visualizing Photophysical Processes

The relationship between absorption, excitation, and emission of a fluorophore like this compound can be visualized through a Jablonski diagram. The following diagram illustrates the key photophysical transitions.

Caption: Jablonski diagram of this compound's photophysical processes.

The following workflow diagram outlines the general process for characterizing the spectral properties of a fluorescent dye.

Caption: Workflow for spectral property characterization of fluorescent dyes.

References

A Technical Guide to BDP TMR Carboxylic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR (BODIPY-TMR) Carboxylic Acid is a fluorescent dye belonging to the boron-dipyromethene (BODIPY) family, renowned for their exceptional brightness and photostability.[1] Its spectral characteristics are designed to align with the excitation and emission channels of tetramethylrhodamine (B1193902) (TAMRA), a widely used fluorophore.[2] However, BDP TMR distinguishes itself with a significantly higher fluorescence quantum yield, approaching unity in some measurements, which results in brighter, more stable signals for demanding imaging applications.[2][3]

This molecule, in its free carboxylic acid form, is generally non-reactive towards biomolecules.[4] Its primary roles are to serve as an inert control in labeling experiments that use reactive BDP TMR derivatives or as a chemical precursor for the synthesis of activated esters, such as N-hydroxysuccinimidyl (NHS) esters, for subsequent conjugation to primary amines on proteins, peptides, or modified oligonucleotides.[3][4][5] This guide provides a comprehensive overview of the spectral properties, experimental protocols, and core applications of BDP TMR Carboxylic Acid and its derivatives.

Spectroscopic and Physicochemical Properties

The photophysical and chemical characteristics of BDP TMR make it a versatile tool for fluorescence-based detection. It exhibits a sharp emission peak and a high molar extinction coefficient, contributing to its intense fluorescence. The key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~542-545 nm | [1][3][4] |

| Emission Maximum (λem) | ~570-574 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 | [3][4] |

| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [3][4] |

| Molecular Weight | 398.21 g/mol | [3] |

| Correction Factor (CF₂₆₀) | 0.16 | [3][4] |

| Correction Factor (CF₂₈₀) | 0.16 | [3][4] |

| Solubility | Good in DMSO, DMF, and alcohols | [3][4] |

Core Applications

While the carboxylic acid form is non-reactive, its utility is foundational for several key research applications.

-

Negative Control: It serves as an essential non-reactive control in experiments to ensure that observed fluorescence is due to specific covalent labeling by a reactive BDP TMR derivative and not from non-specific binding of the fluorophore core.[3][4]

-

Chemical Synthesis: The carboxylic acid group is a handle for further chemical modification. It can be activated to create amine-reactive NHS esters or other derivatives for custom conjugation strategies.[4] It is also suitable for reactions like Steglich esterification.[3][4]

-

Fluorescence Polarization Assays: Due to a relatively long excited-state lifetime, BDP TMR conjugates are exceptionally well-suited for fluorescence polarization (FP) assays.[2][6][7] These assays are powerful tools for studying molecular binding events in real-time.[1]

-

Fluorescence Microscopy: Once conjugated to a biomolecule of interest (e.g., an antibody or peptide), BDP TMR's brightness and photostability make it ideal for high-resolution cellular imaging.[1]

Experimental Protocols

This compound must first be chemically activated, typically to an NHS ester, to label biomolecules. The following section details the standard protocol for labeling primary amines on proteins (e.g., antibodies) using the BDP TMR NHS ester derivative.

Protocol: Labeling of Protein Primary Amines with BDP TMR NHS Ester

This protocol describes a common method for creating stable, fluorescently-labeled protein conjugates.[8]

Materials:

-

Protein (e.g., IgG antibody) to be labeled

-

BDP TMR NHS Ester

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[9][10]

-

1 M Sodium bicarbonate (NaHCO₃), pH 8.3[8]

-

Purification column (e.g., Sephadex G-25) or ultrafiltration device[8]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the antibody or protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[8][9]

-

Ensure the protein solution is free of amine-containing stabilizers like Tris, glycine, or BSA, as these will compete with the labeling reaction.[8] If such agents are present, the protein must first be purified by dialysis or buffer exchange into the bicarbonate buffer.

-

-

Prepare the Dye Stock Solution:

-

Perform the Labeling Reaction:

-

The optimal molar ratio of dye to protein depends on the protein and desired degree of labeling. A starting point for antibodies is a 5- to 10-fold molar excess of the dye.

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purify the Conjugate:

-

Separate the fluorescently labeled protein from unreacted, hydrolyzed dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[8][9]

-

The first colored band to elute will be the labeled protein conjugate. The second, slower-moving band is the free dye.

-

Alternatively, purification can be achieved using dialysis or an ultrafiltration device appropriate for the molecular weight of the protein.

-

-

Determine the Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~544 nm (for BDP TMR).

-

Calculate the protein concentration and the concentration of the dye using the Beer-Lambert law, correcting the A₂₈₀ reading for the dye's absorbance at that wavelength (using the correction factor from the table above).

-

The DOL is the molar ratio of the dye to the protein.

-

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows associated with the use of this compound.

References

- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound (A270110) | Antibodies.com [antibodies.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. biotium.com [biotium.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to BDP TMR Carboxylic Acid: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye BDP TMR carboxylic acid, detailing its core fluorescence principles, key applications, and detailed experimental protocols.

Core Principle of Fluorescence

BDP TMR (BODIPY® TMR) carboxylic acid is a synthetic fluorophore belonging to the borondipyrromethene (BODIPY) class of dyes. Its fluorescence originates from the rigidified bicyclic structure of the BODIPY core, which minimizes non-radiative decay pathways and results in high fluorescence quantum yields.

The fluorescence process begins with the absorption of a photon by the BDP TMR molecule, exciting it from its ground electronic state (S₀) to an excited singlet state (S₁). This excitation is most efficient at the dye's maximum absorption wavelength. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it returns to the ground state (S₀) through the emission of a photon, a process known as fluorescence. The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon referred to as the Stokes shift.

BDP TMR is characterized by its sharp excitation and emission peaks, high molar extinction coefficient, and exceptional photostability, making it a robust tool for various fluorescence-based applications. Notably, its fluorescence is largely insensitive to changes in solvent polarity and pH, providing consistent performance across a range of experimental conditions.

Quantitative Data Summary

The following tables summarize the key spectral and physical properties of this compound.

Table 1: Spectral Properties

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~542 - 545 nm | [1][2][] |

| Emission Maximum (λem) | ~570 - 574 nm | [1][2][] |

| Molar Extinction Coefficient (ε) | ~55,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.64 - 0.95 | [1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [1][] |

| Molecular Weight | 398.21 g/mol | [1][4] |

| Appearance | Dark green-black crystals | [1] |

| Solubility | Good in DMSO, DMF, and alcohols | [1][2] |

| Storage Conditions | Store at -20°C in the dark, desiccated | [1][2] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent coupling of the carboxylic acid group of BDP TMR to primary amines on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A typical concentration is 10 mg/mL for each.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine 100 µL of the BDP TMR stock solution with 400 µL of Activation Buffer.

-

Add a 10-fold molar excess of EDC and NHS (relative to the dye).

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Protein Preparation:

-

Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add the activated BDP TMR-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application but can range from 5:1 to 20:1.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BDP TMR (~542 nm).

-

Protocol 2: General Procedure for a Fluorescence Polarization (FP) Binding Assay

This protocol outlines the general steps for a competitive fluorescence polarization assay to study the interaction between a protein receptor and a ligand, using a BDP TMR-labeled ligand as the tracer.

Materials:

-

BDP TMR-labeled ligand (tracer)

-

Purified protein receptor

-

Unlabeled competing ligand

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Microplate reader with fluorescence polarization capabilities

-

Black, low-binding microplates (e.g., 96-well or 384-well)

Procedure:

-

Determine Optimal Tracer Concentration:

-

Prepare a serial dilution of the BDP TMR-labeled tracer in the Assay Buffer.

-

Measure the fluorescence polarization (mP) and total fluorescence intensity for each concentration.

-

Select the lowest tracer concentration that gives a stable and robust fluorescence signal well above the background.

-

-

Determine Optimal Receptor Concentration:

-

Using the optimal tracer concentration, perform a titration of the protein receptor.

-

Incubate the tracer with varying concentrations of the receptor at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization.

-

Plot the mP values against the receptor concentration and determine the concentration that gives a significant increase in polarization (e.g., 80% of the maximum binding).

-

-

Competitive Binding Assay:

-

Prepare a serial dilution of the unlabeled competing ligand in the Assay Buffer.

-

In the microplate wells, add the optimal concentrations of the BDP TMR-labeled tracer and the protein receptor.

-

Add the different concentrations of the unlabeled ligand to the wells. Include controls with no unlabeled ligand (maximum polarization) and no receptor (minimum polarization).

-

Incubate the plate at room temperature for the predetermined equilibrium time.

-

Measure the fluorescence polarization of each well.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the unlabeled ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the unlabeled ligand that displaces 50% of the labeled tracer.

-

Visualizations

References

BDP TMR Carboxylic Acid: A Technical Guide for Live-Cell Imaging Applications

Executive Summary: BDP TMR carboxylic acid is a high-performance fluorophore from the borondipyrromethene (BODIPY) family, characterized by its exceptional brightness, photostability, and chemical stability.[1][2] Its spectral properties, analogous to tetramethylrhodamine (B1193902) (TMR), make it a valuable tool for fluorescence microscopy.[3][4] However, its suitability for live-cell imaging is nuanced and largely dependent on the experimental design. The presence of the carboxylic acid group renders the molecule largely cell-impermeable at physiological pH. Therefore, in its unconjugated state, it is best suited for labeling extracellular targets or for use as a cell-impermeable control.[5][6][7] For intracellular labeling, this compound serves as an excellent foundational reagent for conjugation to cell-penetrating molecules, such as specific peptides, lipids, or other vectors that can facilitate its entry into living cells.

Core Properties of this compound

BDP TMR is a highly fluorescent dye recognized for its robust performance in various biological applications.[8] Its fluorescence is notably stable across different solvent polarities and pH levels, a significant advantage for the heterogeneous environment within live cells.[3][9] The dye's core structure is hydrophobic, but the terminal carboxylic acid group provides a key functional handle for bioconjugation.[1][3]

Photophysical and Chemical Characteristics

The quantitative spectral and chemical properties of this compound are summarized below. These characteristics make it an excellent choice for applications requiring bright, stable signals.[1]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~542 - 545 nm | [1][5][7] |

| Emission Maximum (λem) | ~570 - 574 nm | [1][5][7] |

| Molar Extinction Coeff. (ε) | ~55,000 L·mol⁻¹·cm⁻¹ | [3][7] |

| Fluorescence Quantum Yield (Φ) | ~0.64 | [3][7] |

| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [1] |

| Molecular Weight | ~398.22 g/mol | [1] |

| Solubility | Good in DMF, DMSO, Alcohols | [1] |

Suitability and Strategy for Live-Cell Imaging

The primary challenge for using this compound in live-cell imaging is its limited membrane permeability.[10] The negatively charged carboxylate group prevents passive diffusion across the lipid bilayer. Therefore, a clear strategy based on the experimental target is required.

Decision Framework for Application

Researchers should consider the target's location to determine the appropriate methodology. The following decision tree illustrates the logical workflow for employing this compound.

Key Advantages in Live-Cell Contexts

-

High Photostability: BODIPY dyes are renowned for their resistance to photobleaching, allowing for longer or more intense imaging sessions without significant signal loss.[2][8][]

-

Low Environmental Sensitivity: The dye's fluorescence remains stable in varying pH and polarity, which ensures a more reliable signal from different subcellular compartments.[3][9]

-

Low Cytotoxicity: When used at appropriate concentrations, BODIPY-based probes generally exhibit low toxicity, which is critical for maintaining cell health and obtaining biologically relevant data.[12][13]

Experimental Protocols and Methodologies

The most common use of this compound is for covalent labeling of biomolecules through their primary amine groups. This requires the activation of the carboxylic acid to form a reactive ester.

General Protein Labeling Protocol via Amide Bond Formation

This protocol describes the labeling of a protein with this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)

-

EDC (e.g., 10 mg/mL in dry DMSO or water, freshly prepared)

-

Sulfo-NHS (e.g., 10 mg/mL in water, freshly prepared)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Dye Preparation: Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxylic Acid:

-

In a separate microfuge tube, mix a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS relative to the amount of dye to be used.

-

Add the desired amount of this compound stock solution to the EDC/Sulfo-NHS mixture.

-

Incubate at room temperature for 15-30 minutes in the dark to form the reactive NHS-ester.

-

-

Conjugation Reaction:

-

Add the activated dye mixture to the protein solution. A 10- to 20-fold molar excess of dye to protein is a typical starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the labeled protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Elute with a suitable buffer (e.g., PBS) and collect the colored fractions corresponding to the high-molecular-weight conjugate.

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~542 nm (for the dye).

General Workflow for Live-Cell Imaging

The following diagram outlines the typical experimental pipeline from bioconjugation to final imaging.

Chemical Conjugation Pathway

The functional utility of this compound lies in its ability to form stable covalent bonds with other molecules. The most common reaction is the formation of an amide bond with primary amines found on proteins and peptides.

This reaction is highly efficient and results in a stable amide linkage, ensuring that the fluorescent signal remains associated with its target biomolecule throughout the imaging experiment. The use of Sulfo-NHS improves the reaction efficiency in aqueous buffers commonly used for biological samples.

References

- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. BODIPY TMR 羧酸 / BODIPY TMR carboxylic acid / BODIPY TMR COOH / BODIPY TMR 羧酸 | 多荧生物_Duofluor [duofluor.com]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. BODIPY TMR carboxylic acid,BODIPY TMR 羧酸-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 6. BODIPY TMR carboxylic acid - CAS:287384-28-5 - 上海安能健生物医药科技有限公司 [energybiopharma.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of the Fluorescent Dye BODIPY in the Study of Lipid Dynamics of the Rice Blast Fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

BDP TMR Carboxylic Acid: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

BDP TMR carboxylic acid is a fluorescent dye belonging to the BODIPY family, prized for its high fluorescence quantum yield, photostability, and well-defined spectral characteristics. Its carboxylic acid functional group allows for covalent labeling of biomolecules, making it a valuable tool in various research and development applications. This guide provides an in-depth look at the solubility of this compound and details a common experimental protocol for its use in protein labeling.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [1] |

| Molecular Weight | 398.21 g/mol | [2][3] |

| Excitation Maximum (λex) | ~542-545 nm | [1][3] |

| Emission Maximum (λem) | ~570-574 nm | [1][3] |

| Appearance | Dark green-black crystals | [3] |

Solubility Profile

While precise quantitative solubility data for this compound is not widely published in public literature, vendor-supplied information consistently describes its solubility qualitatively.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | Good | [1][2][3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Good | [1][2][3] |

| Alcohols (e.g., Ethanol) | Good | [1][2][3] |

| Water | Poor (hydrophobic dye) | [] |

Note for Researchers: Due to the hydrophobic nature of the BODIPY core, this compound has limited solubility in aqueous solutions. For biological applications, it is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous reaction buffer. The final concentration of the organic solvent should be minimized to avoid adverse effects on biological samples.

Experimental Protocol: Protein Labeling with this compound

The following is a detailed methodology for the covalent labeling of proteins with this compound using carbodiimide (B86325) chemistry. This process involves the activation of the carboxylic acid group to form an active ester, which then reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein to form a stable amide bond.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 10 mg/mL stock solution of EDC in reaction buffer.

-

Prepare a 10 mg/mL stock solution of NHS or sulfo-NHS in reaction buffer.

-

Note: These stock solutions should be prepared fresh immediately before use.

-

-

Protein Preparation:

-

Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the activated dye.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired volume of this compound stock solution with a 1.2-fold molar excess of both EDC and NHS (or sulfo-NHS) stock solutions.

-

The volume of the dye and activators should be kept to a minimum.

-

Incubate the mixture at room temperature for 15-30 minutes in the dark to form the NHS-ester of the dye.

-

-

Labeling Reaction:

-

Add the activated dye mixture to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of dye is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.

-

-

Quenching the Reaction:

-

Add a small volume of quenching buffer (e.g., to a final concentration of 50-100 mM Tris) to the reaction mixture to quench any unreacted NHS-ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS).

-

The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of BDP TMR (~542 nm). The degree of labeling can be calculated using the Beer-Lambert law.

-

Workflow and Visualization

The general workflow for protein labeling with this compound can be visualized as a series of sequential steps.

Caption: Workflow for protein labeling with this compound.

References

The Carboxylic Acid Group on BDP TMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the carboxylic acid derivative of the Boron-Dipyrromethene Tetramethylrhodamine (BDP TMR) fluorophore. BDP TMR is a bright, photostable orange-fluorescent dye increasingly utilized in biological research and drug development. The presence of a carboxylic acid group provides a versatile handle for bioconjugation, enabling the labeling of a wide array of biomolecules. This document details its physicochemical properties, experimental protocols for conjugation, and its application in key signaling pathways and experimental workflows.

Core Concepts: The Chemistry and Utility of BDP TMR-COOH

BDP TMR is a synthetic fluorophore belonging to the BODIPY class of dyes. These dyes are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental factors such as pH and solvent polarity.[1] The carboxylic acid moiety (-COOH) on BDP TMR is a non-reactive functional group that can be chemically activated to form a stable amide bond with primary amines present on biomolecules like proteins, antibodies, and amine-modified oligonucleotides.[2] This activation is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. The resulting NHS ester of BDP TMR is a reactive intermediate that readily couples with primary amines in a nucleophilic acyl substitution reaction.

Data Presentation: Physicochemical and Photophysical Properties

The following tables summarize the key quantitative data for BDP TMR and its derivatives, facilitating comparison with other common fluorophores.

Table 1: Spectral Properties of BDP TMR

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~542 - 544 nm | [3][4] |

| Emission Maximum (λem) | ~570 - 574 nm | [3][4] |

| Stokes Shift | ~26 - 32 nm | [3] |

| Molar Extinction Coefficient (ε) | ~55,000 - 60,000 M⁻¹cm⁻¹ | [4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.64 - 0.96 | [4][5] |

Table 2: Comparison of BDP TMR with TAMRA

| Property | BDP TMR | Tetramethylrhodamine (TAMRA) | Reference(s) |

| Brightness | Significantly brighter | Lower | [4][6] |

| Quantum Yield | High (approaching unity) | Lower | [7] |

| Photostability | High | Prone to photobleaching | [3] |

| Spectral Width | Narrow emission peak | Broader emission peak | [3] |

| pH Sensitivity | Relatively insensitive | Can be pH-sensitive | [1] |

| Suitability for Fluorescence Polarization | Excellent due to long excited-state lifetime | Good | [2][7] |

Experimental Protocols

Protocol 1: Activation of BDP TMR-COOH with EDC and Sulfo-NHS

This protocol describes the two-step process for activating the carboxylic acid group of BDP TMR to create a more stable amine-reactive sulfo-NHS ester.

Materials:

-

BDP TMR carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare BDP TMR-COOH Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Reaction Setup: In a microcentrifuge tube, add the desired molar equivalent of BDP TMR-COOH from the stock solution to the Activation Buffer.

-

Add EDC and Sulfo-NHS: Immediately before conjugation, add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS to the BDP TMR-COOH solution.

-

Incubation: Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.

-

Proceed to Conjugation: The activated BDP TMR sulfo-NHS ester is now ready for conjugation to the amine-containing biomolecule. For immediate use, the pH of the reaction mixture can be raised to 7.2-8.5 for efficient coupling to primary amines.

Protocol 2: Conjugation of Activated BDP TMR to an Antibody

This protocol outlines the general procedure for labeling an antibody with the activated BDP TMR sulfo-NHS ester.

Materials:

-

Activated BDP TMR sulfo-NHS ester solution (from Protocol 1)

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

Coupling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., gel filtration or desalting column)

Procedure:

-

Antibody Preparation: Adjust the concentration of the antibody to 1-10 mg/mL in the Coupling Buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated BDP TMR sulfo-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring, protected from light.

-

Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This step will cap any unreacted NHS esters.

-

Purification: Separate the labeled antibody from unreacted dye and byproducts using a gel filtration or desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, by measuring the absorbance at 280 nm (for the protein) and ~544 nm (for BDP TMR).

Mandatory Visualizations

Signaling Pathway: GPCR Internalization

G-protein coupled receptor (GPCR) internalization is a critical mechanism for regulating signal transduction. Fluorescently labeled ligands or antibodies can be used to visualize and quantify this process.

Caption: Workflow of G-Protein Coupled Receptor (GPCR) internalization.

Experimental Workflow: Fluorescence Polarization Immunoassay

Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule (e.g., an antibody). BDP TMR is an excellent fluorophore for FP assays due to its long fluorescence lifetime.

Caption: Principle of a competitive Fluorescence Polarization Immunoassay.

Logical Relationship: BDP TMR-COOH Activation and Conjugation

This diagram illustrates the logical flow from the carboxylic acid starting material to the final bioconjugate.

Caption: Workflow for BDP TMR-COOH activation and bioconjugation.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Analog of BODIPY™ TMR - BDP TMR | AxisPharm [axispharm.com]

- 4. BDP TMR X NHS ester | BroadPharm [broadpharm.com]

- 5. BDY TMR-X, SE | CAS 217190-15-3 | BDYTMR-X,SE | Tocris Bioscience [tocris.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

BDP TMR Carboxylic Acid: A Technical Guide to its Application as a Non-Reactive Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of BDP TMR carboxylic acid as an essential non-reactive control in fluorescence-based biological assays. Its unique properties make it an indispensable tool for validating the specificity of targeted fluorescent probes and accurately interpreting experimental data.

Introduction: The Critical Role of a Non-Reactive Control

In fluorescence microscopy and other related techniques, it is crucial to differentiate between specific signaling from a targeted probe and non-specific background fluorescence. This compound serves as an ideal negative control for its amine-reactive analogue, BDP TMR NHS ester, and other reactive BDP TMR derivatives. Due to the inert nature of its carboxylic acid group under typical biological labeling conditions, it does not form covalent bonds with primary amines on proteins or other biomolecules.[1][2] This allows researchers to quantify the level of non-specific binding and cellular uptake of the fluorophore itself, independent of the targeted interaction.

Core Properties of this compound

BDP TMR is a bright, photostable fluorophore from the borondipyrromethene (BODIPY) family. Its spectral properties are similar to those of tetramethylrhodamine (B1193902) (TAMRA). The key characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ |

| Molecular Weight | 398.21 g/mol |

| Excitation Maximum | ~545 nm |

| Emission Maximum | ~570 nm |

| Fluorescence Quantum Yield | 0.95 |

| Appearance | Dark green-black crystals |

| Solubility | Good in DMSO, DMF, and alcohols |

| Storage Conditions | Store at -20°C in the dark, desiccated |

Experimental Design: Validating Probe Specificity

A common application for this compound is as a control in cell-based imaging experiments where a BDP TMR NHS ester-conjugated ligand is used to label a specific cell surface receptor. The following experimental workflow illustrates this principle.

Experimental Protocols

The following are detailed protocols for using this compound as a non-reactive control in a cell staining experiment.

Preparation of Stock Solutions

-

This compound Stock: Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.

-

BDP TMR NHS Ester-Ligand Stock: Prepare the reactive probe by conjugating BDP TMR NHS ester to the amine-containing ligand of interest according to the manufacturer's protocol. Purify the conjugate and prepare a 1 mM stock solution in DMSO. Store under the same conditions as the control.

Live Cell Staining Protocol for Assessing Non-Specific Binding

This protocol is adapted from methodologies used to assess the non-specific binding of fluorescent probes.

-

Cell Culture: Plate cells (e.g., U87 glioblastoma cells) on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.

-

Preparation of Staining Solutions: On the day of the experiment, dilute the 1 mM stock solutions of the BDP TMR NHS-ligand (experimental) and this compound (control) to a final working concentration (e.g., 1 µM) in pre-warmed, serum-free cell culture medium.

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the experimental staining solution to one set of dishes and the control staining solution to another.

-

Incubate the cells for a defined period (e.g., 5-30 minutes) at 37°C, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells three times with pre-warmed PBS to remove unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the dishes.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for BDP TMR (e.g., excitation ~540-550 nm, emission ~565-580 nm).

-

Use identical acquisition settings (e.g., laser power, exposure time, gain) for both the experimental and control samples to allow for direct comparison.

-

Data Presentation and Interpretation

Quantitative analysis is essential for accurately determining the extent of non-specific binding.

Quantitative Image Analysis Workflow

Example Quantitative Data

The following table presents hypothetical data from an experiment comparing the staining of a target-expressing cell line with a BDP TMR-conjugated antibody and the this compound control.

| Sample | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| Experimental (BDP TMR-Antibody) | 850 | 75 |

| Control (this compound) | 120 | 25 |

| Unstained Cells (Autofluorescence) | 50 | 10 |

| Calculated Specific Signal | 730 | - |

These data would indicate that while there is some non-specific uptake or binding of the BDP TMR fluorophore (120 units), the majority of the signal in the experimental sample (730 units) is due to the specific binding of the antibody to its target.

Application in Signaling Pathway Analysis

This compound is crucial for validating results in studies of signaling pathways that rely on fluorescently labeled ligands or inhibitors. For example, in studying ligand-induced receptor internalization, it is vital to confirm that the observed intracellular fluorescence is due to the receptor-ligand complex and not simply non-specific uptake of the dye.

By comparing the internalization of the reactive BDP TMR-ligand with the non-reactive this compound, researchers can confidently attribute the observed endocytosis to a specific biological process.

Conclusion

This compound is an indispensable tool for rigorous scientific investigation using fluorescence-based techniques. Its use as a non-reactive control allows for the accurate assessment of non-specific binding and cellular uptake, thereby ensuring the validity of data obtained with targeted BDP TMR probes. The incorporation of this control into experimental design is a critical step towards generating reliable and publishable results in cell biology and drug discovery.

References

The BODIPY Dye Family: A Technical Guide to Core Characteristics

The Boron-Dipyrromethene (BODIPY) dye family represents a versatile class of fluorescent probes renowned for their exceptional photophysical properties, making them indispensable tools in life sciences research, diagnostics, and drug development. Their robust chemical nature and tunable fluorescence provide a powerful platform for a wide range of applications, from cellular imaging to advanced biosensing. This technical guide delves into the fundamental characteristics of the BODIPY core structure, their photophysical properties, and the experimental methodologies crucial for their application.

Core Structure and Properties

The foundational structure of the BODIPY dye family is 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. This core is characterized by a dipyrromethene ligand complexed with a boron difluoride moiety.[1] This unique, rigid, and planar structure is the primary reason for many of the dye's outstanding properties.[2] The rigidity of the scaffold minimizes non-radiative energy loss from the excited state, which in turn leads to high fluorescence quantum yields.[2]

Key features of the BODIPY dye family include:

-

High Fluorescence Quantum Yields: Many BODIPY derivatives exhibit quantum yields approaching 1.0, even in aqueous environments, resulting in exceptionally bright fluorescent signals.[3][4]

-

Sharp and Narrow Emission Spectra: The fluorescence emission peaks of BODIPY dyes are typically narrow, which minimizes spectral overlap in multi-color imaging experiments.[4][]

-

Excellent Photostability: Compared to many traditional fluorophores, BODIPY dyes are more resistant to photobleaching, allowing for longer-term imaging and observation.[1][2]

-

Tunable Spectral Properties: The core structure of BODIPY offers multiple sites for chemical modification. By introducing different functional groups at various positions on the pyrrole (B145914) rings or the meso-position, the absorption and emission wavelengths can be tuned across the visible and near-infrared (NIR) spectrum.[2][]

-

Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively insensitive to solvent polarity and pH, providing more stable and reliable signals in diverse experimental conditions.[4]

-

Chemical Stability: The BODIPY core is chemically robust and can withstand a range of reaction conditions, facilitating its conjugation to various biomolecules.[]

Photophysical Data of Common BODIPY Derivatives

The versatility of the BODIPY platform is evident in the wide range of commercially available derivatives with distinct spectral properties. The following table summarizes the key photophysical data for a selection of common BODIPY dyes.

| BODIPY Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| BODIPY FL | ~503 | ~512 | >80,000 | ~0.90 |

| BODIPY R6G | ~528 | ~547 | Not widely reported | High |

| BODIPY TMR | ~543 | ~569 | Not widely reported | High |

| BODIPY TR | ~592 | ~618 | Not widely reported | High |

| BODIPY 630/650 | ~630 | ~650 | ~100,000 | Not widely reported |

| BODIPY 493/503 | ~493 | ~503 | >80,000 | ~0.90 |

Note: The exact photophysical properties can vary depending on the solvent and local environment.

Key Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. A common and reliable method for its determination is the comparative method, using a standard with a known quantum yield.[6][7]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that are similar to the BODIPY dye under investigation. Common standards include quinine (B1679958) sulfate, fluorescein, and rhodamine derivatives.[8]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the BODIPY dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.

-

Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. The quantum yield of the sample (ΦF_sample) can then be calculated using the following equation:

ΦF_sample = ΦF_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Conjugation of BODIPY Dyes to Proteins

BODIPY dyes are frequently conjugated to proteins for use as fluorescent labels in various biological assays. The most common method involves the use of amine-reactive BODIPY derivatives, such as those containing an N-hydroxysuccinimidyl (NHS) ester.[9]

Methodology:

-

Protein Preparation: Dissolve the protein to be labeled in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a suitable concentration. The buffer should be amine-free (e.g., no Tris or glycine).

-

Dye Preparation: Dissolve the amine-reactive BODIPY-NHS ester in a small amount of an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.

-

Conjugation Reaction: Add the BODIPY-NHS ester stock solution to the protein solution while gently stirring. The molar ratio of dye to protein can be varied to control the degree of labeling. The reaction is typically carried out at room temperature for 1-2 hours or overnight at 4°C.

-

Purification: Remove the unconjugated dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the absorption maximum of the BODIPY dye and at 280 nm (for the protein). The DOL can be calculated using the Beer-Lambert law.

Visualizing Experimental Workflows and Logical Relationships

General Workflow for Cellular Imaging with BODIPY Dyes

Caption: A generalized workflow for staining and imaging live cells using BODIPY dyes.

Logical Relationship of BODIPY Structural Modification to Photophysical Properties

Caption: The impact of structural modifications on the key photophysical properties of BODIPY dyes.

Signaling Pathway Visualization: BODIPY for Lipid Droplet Dynamics

BODIPY 493/503 is a lipophilic dye that is widely used to stain neutral lipids within lipid droplets, making it an excellent tool for studying lipid metabolism and dynamics.

Caption: Visualization of BODIPY 493/503 application in tracking cellular lipid droplet formation.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes: BDP TMR Carboxylic Acid Protein Labeling

Introduction

BDP TMR (BODIPY-TMR) is a bright, photostable fluorescent dye belonging to the borondipyrromethene family.[1] With spectral properties similar to Tetramethylrhodamine (TAMRA), BDP TMR offers a significant advantage with a much higher fluorescence quantum yield, approaching unity.[2] Its carboxylic acid derivative allows for covalent conjugation to primary amines on proteins and other biomolecules through a carbodiimide-mediated reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3][4]

This two-step process first activates the carboxylic acid group of the dye with EDC and NHS to form a more stable, amine-reactive NHS ester intermediate.[3] This intermediate then readily reacts with primary amine groups (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on the target protein to form a stable amide bond.[3][5] This method is a cornerstone of bioconjugation, enabling researchers to fluorescently label proteins for a wide array of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2] Proper purification and characterization, particularly determining the Degree of Labeling (DOL), are critical subsequent steps to ensure the quality and reproducibility of experimental results.[6][7]

Quantitative Data

Quantitative parameters are crucial for successful and reproducible protein labeling. The tables below summarize the key spectral properties of the BDP TMR dye and the necessary parameters for calculating the Degree of Labeling (DOL).

Table 1: Spectroscopic Properties of BDP TMR Dye

| Property | Value | Reference |

| Maximum Excitation (λex) | ~542 nm | [1][2] |

| Maximum Emission (λem) | ~574 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~80,000 M-1cm-1 | Not explicitly found, but typical for BODIPY dyes. |

| Recommended Filter Set | TAMRA / TRITC | [2] |

Table 2: Parameters for Degree of Labeling (DOL) Calculation

| Parameter | Symbol | Description |

| Absorbance of Labeled Protein at 280 nm | A280 | Used to determine the protein concentration. The dye's absorbance at this wavelength must be accounted for.[8][9] |

| Absorbance of Labeled Protein at λmax | Amax | The maximum absorbance of the BDP TMR dye, used to determine the concentration of the conjugated dye.[8][9] |

| Molar Extinction Coefficient of Protein | εprot | A constant specific to the target protein (e.g., IgG is ~210,000 M-1cm-1).[6] |

| Molar Extinction Coefficient of Dye | εdye | A constant specific to the fluorescent dye (see Table 1).[9] |

| Correction Factor | CF | Accounts for the dye's absorbance at 280 nm. Calculated as (A280 of free dye) / (Amax of free dye).[9] |

Experimental Protocols

This section provides a detailed two-step protocol for labeling proteins with BDP TMR carboxylic acid using EDC and Sulfo-NHS chemistry.

A. Required Materials and Reagents

-

Protein: Purified protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, MES, HEPES). Avoid buffers like Tris or glycine.

-

This compound: (e.g., AxisPharm, AP10645; Lumiprobe, 62490)[1][10]

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Scientific, 22980)[11]

-

Sulfo-NHS (N-hydroxysulfosuccinimide): (e.g., Thermo Scientific, 24510)[11]

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0.[3][11]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[3][11]

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

-

Purification: Desalting column (e.g., Zeba Spin Desalting Columns) or dialysis equipment.[12]

B. Protocol: Two-Step Protein Labeling

This protocol is optimized for labeling 1 mg of a typical IgG antibody (~150 kDa). Molar ratios may need to be adjusted for other proteins.

Step 1: Activation of this compound

-

Prepare Dye: Dissolve ~0.5 mg of this compound in 50 µL of anhydrous DMSO to create a ~25 mM stock solution.

-

Prepare Activators: Immediately before use, prepare 10 mg/mL solutions of EDC (~52 mM) and Sulfo-NHS (~46 mM) in room temperature, anhydrous DMSO or cold Activation Buffer.

-

Activation Reaction: In a microcentrifuge tube, combine the following:

-

10 µL of ~25 mM this compound

-

10 µL of ~52 mM EDC solution

-

10 µL of ~46 mM Sulfo-NHS solution

-

-

Incubate: Mix well and incubate for 15 minutes at room temperature, protected from light.[3] This creates the amine-reactive Sulfo-NHS ester of BDP TMR.

Step 2: Conjugation to the Protein

-

Prepare Protein: Dissolve 1 mg of the protein in 500 µL of Coupling Buffer (e.g., PBS, pH 7.2).

-

Combine: Add the entire 30 µL activation mixture from Step 1 to the protein solution.

-

Incubate: Mix gently and react for 2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed for 4 hours at 4°C.

Step 3: Quenching the Reaction

-

Stop Reaction: Add 50 µL of 1 M Tris-HCl, pH 8.5 to the reaction mixture to quench any unreacted dye.

-

Incubate: Incubate for an additional 30 minutes at room temperature.

C. Protocol: Purification of Labeled Protein

Removal of unconjugated dye is essential for accurate characterization.[6][12] Size-exclusion chromatography is the most common method.[12]

-

Equilibrate Column: Prepare a desalting column according to the manufacturer's instructions, equilibrating it with Coupling Buffer (PBS).

-

Apply Sample: Carefully load the entire quenched reaction mixture onto the center of the column resin.

-

Centrifuge/Elute: Centrifuge the column (if a spin column) or begin collecting fractions (if a gravity-flow column).

-

Collect Protein: The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer on the column. Collect the colored protein fraction(s).[13]

D. Protocol: Characterization (Degree of Labeling)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[8]

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the dye's absorbance maximum, ~542 nm (Amax).[7]

-

Calculate Protein Concentration:

-

Protein Conc. (M) = [A280 - (Amax × CF)] / εprot

-

Where CF is the correction factor for the dye's absorbance at 280 nm.[9]

-

-

Calculate Dye Concentration:

-

Dye Conc. (M) = Amax / εdye

-

-

Calculate DOL:

-

DOL = [Dye Concentration (M)] / [Protein Concentration (M)]

-

An ideal DOL for antibodies is typically between 2 and 10.[6]

-

Diagrams and Workflows

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical activation and conjugation process.

Caption: EDC/NHS chemistry pathway for labeling proteins.

Experimental Workflow

This diagram outlines the complete experimental procedure from reagent preparation to final analysis.

References

- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. biotium.com [biotium.com]

- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 7. support.nanotempertech.com [support.nanotempertech.com]

- 8. Degree of labeling (DOL) step by step [abberior.rocks]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Purification (activity) | A General Biology and Molecular & Cell Biology Resource [biologymanual.commons.gc.cuny.edu]

BDP TMR Carboxylic Acid: Application Notes and Protocols for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR carboxylic acid is a bright and photostable fluorescent dye belonging to the BODIPY family.[1] Its excellent spectral properties, including a high quantum yield and sharp emission peak, make it an ideal candidate for various fluorescence-based applications, particularly in fluorescence microscopy and fluorescence polarization assays.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in labeling biomolecules and subsequent fluorescence microscopy imaging.

The BDP TMR fluorophore is spectrally similar to tetramethylrhodamine (B1193902) (TMR), with excitation and emission maxima in the orange-red region of the visible spectrum.[1][2][4] Its key advantages include high fluorescence quantum yield, narrow emission spectra which reduces spectral overlap in multiplexing experiments, and good photostability that allows for prolonged imaging.[2] The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, through the formation of a stable amide bond.[1][5] This conjugation is typically mediated by carbodiimide (B86325) chemistry, for instance, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][5][6]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~542 - 545 nm | [1][7] |

| Emission Maximum (λem) | ~570 - 574 nm | [1][7] |

| Fluorescence Quantum Yield | 0.95 | [7] |

| Molecular Weight | 398.21 g/mol | [7] |

| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [7] |

| Solubility | Good in DMSO, DMF, and alcohols | [1][7] |

| Purity | ≥95% (HPLC-MS, ¹H NMR) | [7] |

Experimental Protocols

General Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for conjugating this compound to a biomolecule containing primary amines.

Caption: General workflow for labeling biomolecules with this compound.

Detailed Protocol: Labeling an Antibody with this compound

This protocol describes the labeling of an antibody with this compound using EDC and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

This compound

-

Antibody (or other protein) to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.5, amine-free)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Purification resin (e.g., Sephadex G-25) or dialysis equipment

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Dissolve the antibody in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or DMSO.

-

Prepare a 10 mg/mL stock solution of NHS in anhydrous DMF or DMSO.

-

-

Activation of this compound:

-

In a microfuge tube, mix a molar excess of EDC and NHS with the this compound solution. A 1.5-fold molar excess of EDC and NHS over the dye is a good starting point.

-

For example, to 1 mg of this compound (approx. 2.5 µmol), add a 1.5-fold molar excess of EDC and NHS.

-

Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation to the Antibody:

-

Add the activated BDP TMR-NHS ester solution to the antibody solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling (a common starting point is a 10 to 20-fold molar excess of dye).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking.

-

-

Purification of the Labeled Antibody:

-

Separate the labeled antibody from the unreacted dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes.

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP TMR (~542 nm).

-

Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₄₂ × CF₂₈₀)] / ε_protein

-

A₂₈₀ and A₅₄₂ are the absorbances at 280 nm and 542 nm.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer, typically around 0.16 for BDP TMR).[7]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Dye Concentration (M) = A₅₄₂ / ε_dye

-

ε_dye is the molar extinction coefficient of BDP TMR at its absorbance maximum.

-

-

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

-

-

Protocol: Fluorescence Microscopy of Labeled Cells

This protocol provides a general guideline for imaging cells that have been labeled with a BDP TMR-conjugated biomolecule (e.g., an antibody).

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

BDP TMR-conjugated biomolecule (e.g., antibody)

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Mounting medium with an antifade reagent

-

Fluorescence microscope with appropriate filter sets for TMR or similar dyes (e.g., excitation ~540/25 nm, emission ~590/50 nm).

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency on a suitable imaging substrate.

-

Wash the cells twice with PBS.

-

-

Fixation and Permeabilization (if required):

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

-

-

Labeling:

-

Dilute the BDP TMR-conjugated biomolecule to the desired working concentration in blocking buffer.

-

Incubate the cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS to remove unbound conjugate.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for BDP TMR. Acquire images with appropriate exposure times to avoid saturation and photobleaching.

-

Signaling Pathway Visualization (Hypothetical)

While BDP TMR is primarily a fluorescent label and does not directly participate in signaling, it can be used to visualize components of a signaling pathway. For example, if an antibody against a specific receptor in a signaling cascade is labeled with BDP TMR, its localization and trafficking can be monitored. Below is a hypothetical diagram illustrating the visualization of a receptor in a generic signaling pathway.

Caption: Visualization of a receptor in a signaling pathway using a BDP TMR-labeled antibody.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling | Insufficient amount of dye used. | Increase the molar ratio of dye to protein. |

| Inactive dye or coupling reagents. | Use fresh, high-quality reagents. Ensure anhydrous conditions for activation. | |

| Presence of primary amines in the buffer. | Use an amine-free buffer (e.g., PBS, HEPES). | |

| High Background Staining | Non-specific binding of the conjugate. | Increase the concentration of blocking agent (e.g., BSA). Optimize washing steps. |

| Aggregation of the conjugate. | Centrifuge the conjugate solution before use to remove aggregates. | |

| Photobleaching | High excitation light intensity. | Reduce the laser power or exposure time. |

| Absence of antifade reagent. | Use a high-quality antifade mounting medium. |

Storage and Handling

-

This compound (Solid): Store at -20°C in the dark, desiccated.[7][8] When handled properly, it should be stable for at least 24 months.[8]

-

Stock Solutions: Store stock solutions in an anhydrous solvent (e.g., DMSO or DMF) at -20°C, protected from light and moisture.

-

Labeled Conjugates: Store protein conjugates at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

These application notes and protocols provide a comprehensive guide for the effective use of this compound in fluorescence microscopy. For specific applications, further optimization of the protocols may be necessary.

References

- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]

- 2. Analog of BODIPY™ TMR - BDP TMR | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. tebubio.com [tebubio.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. This compound (A270110) | Antibodies.com [antibodies.com]

- 8. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols: BDP TMR Carboxylic Acid in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction to BDP TMR Carboxylic Acid

BDP TMR (BODIPY™ TMR) is a bright and highly photostable fluorophore with a red-orange emission, making it an excellent choice for fluorescence-based applications.[1] Its sharp absorption and emission peaks reduce spectral overlap in multiplexing experiments. While the carboxylic acid derivative of BDP TMR is not directly used for staining cells due to its limited reactivity with cellular components, it serves two primary roles in the context of flow cytometry:

-